2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C8H2Cl5F2NO. It is known for its application as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide typically involves the reaction of 3,5-dichloro-2,4-difluoroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of amides and acids.
Scientific Research Applications
2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in chitin synthesis. This interaction inhibits the synthesis of chitin, which is essential for the growth and development of certain pests .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
1,3,5-Triazine, 2,4,6-trichloro-: Used in the synthesis of various chemical products.
2,2,4-Trichloroacetophenone: Used in organic synthesis and as a reagent.
Uniqueness
2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various chemical products. Its ability to inhibit chitin synthesis makes it particularly valuable in the development of pesticides .
Properties
Molecular Formula |
C8H2Cl5F2NO |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H2Cl5F2NO/c9-2-1-3(6(15)4(10)5(2)14)16-7(17)8(11,12)13/h1H,(H,16,17) |
InChI Key |
GNJRGYFAFOHZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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